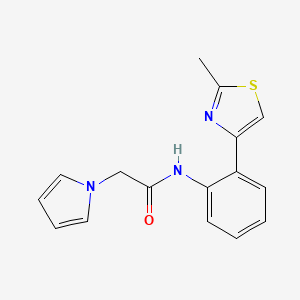
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its molecular characteristics, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Characteristics
- IUPAC Name: N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-ylacetamide
- Molecular Formula: C16H15N3OS
- Molecular Weight: 297.38 g/mol
- CAS Number: 1788945-53-8
The compound exhibits its biological activity primarily through the following mechanisms:
-
Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, particularly:
- Dihydrofolate Reductase (DHFR) : Critical for nucleotide synthesis, inhibition can lead to antiproliferative effects in cancer cells.
- Enoyl ACP Reductase : Involved in fatty acid synthesis, crucial for bacterial cell wall formation.
- Cellular Effects :
Anticancer Properties
This compound has demonstrated promising anticancer properties. In vitro studies have shown that the compound can effectively induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, targeting both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis by inhibiting fatty acid biosynthesis pathways.
Case Studies
-
Study on Anticancer Activity :
- A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM. The compound triggered apoptosis through caspase activation and mitochondrial membrane potential disruption .
-
Antimicrobial Efficacy :
- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antibacterial activity.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with good solubility in polar solvents. However, its stability is compromised under extreme pH conditions or high temperatures.
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Observations |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits DHFR | Effective against MCF-7 cells |
| Antimicrobial | Inhibits fatty acid synthesis | Active against S. aureus and E. coli |
| Enzyme Inhibition | Targets DHFR and Enoyl ACP Reductase | Disruption of metabolic pathways |
属性
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-17-15(11-21-12)13-6-2-3-7-14(13)18-16(20)10-19-8-4-5-9-19/h2-9,11H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEGICROYVYJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














